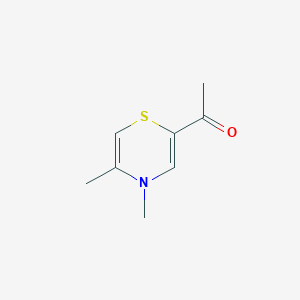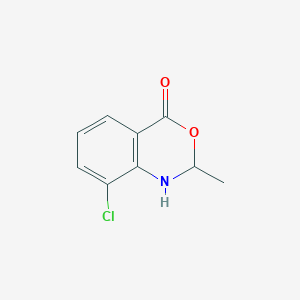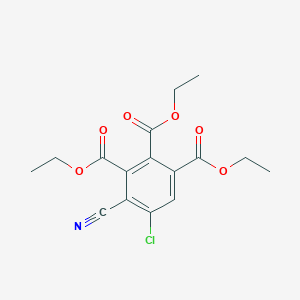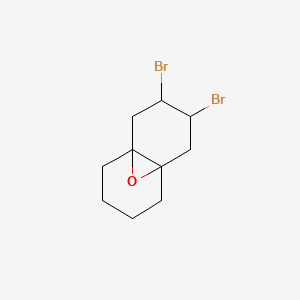
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene is a chemical compound with the molecular formula C₁₀H₁₄Br₂O It is a derivative of naphthalene, characterized by the presence of two bromine atoms and an epoxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromooctahydro-4a,8a-epoxynaphthalene typically involves the bromination of octahydro-4a,8a-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is the dihydro derivative of the compound.
Oxidation Reactions: Products include ketones, carboxylic acids, or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromooctahydro-4a,8a-epoxynaphthalene involves its interaction with molecular targets through its bromine atoms and epoxide group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorooctahydro-4a,8a-epoxynaphthalene: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodooctahydro-4a,8a-epoxynaphthalene: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorooctahydro-4a,8a-epoxynaphthalene: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms make it more reactive in substitution reactions and influence its biological activity differently compared to chlorine, iodine, or fluorine derivatives.
Propiedades
Número CAS |
832111-07-6 |
|---|---|
Fórmula molecular |
C10H14Br2O |
Peso molecular |
310.03 g/mol |
Nombre IUPAC |
3,4-dibromo-11-oxatricyclo[4.4.1.01,6]undecane |
InChI |
InChI=1S/C10H14Br2O/c11-7-5-9-3-1-2-4-10(9,13-9)6-8(7)12/h7-8H,1-6H2 |
Clave InChI |
WFIJIFZDBPGVTL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC23CC(C(CC2(C1)O3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
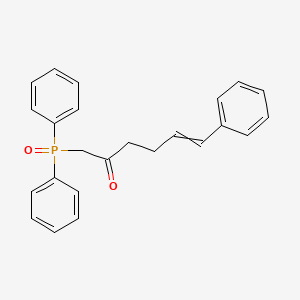
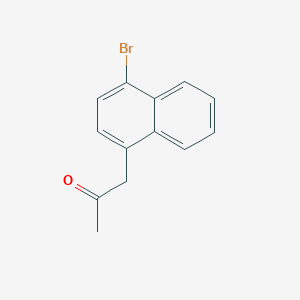
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
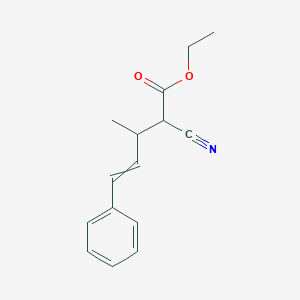
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
